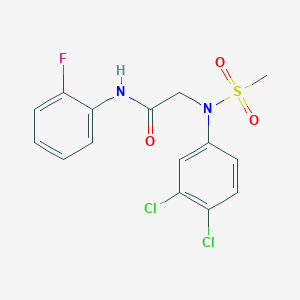
1-(2,3-dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with N,N-dimethylmethanamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine: Similar structure but with one less methyl group.
1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-diethylmethanamine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: 1-(2,3-Dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets compared to its analogs.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N,N-dimethylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12(2)8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBDPWIGYMTSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC2=CC=CC=C2O1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate](/img/structure/B4896886.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)


![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B4896964.png)
![N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B4896972.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)
